3-Desacetylcalonectrin

Description

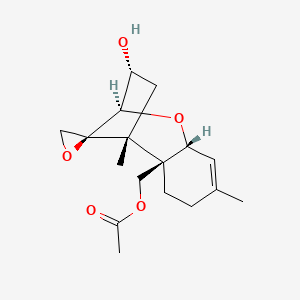

3-Desacetylcalonectrin is a trichothecene mycotoxin derivative involved in the biosynthetic pathway of macrocyclic trichothecenes, a class of secondary metabolites produced by fungi such as Fusarium species. Trichothecenes are known for their phytotoxic and immunosuppressive effects, with structural variations (e.g., acetylations, hydroxylations) influencing their bioactivity and toxicity .

Properties

CAS No. |

38818-68-7 |

|---|---|

Molecular Formula |

C19H26O6 |

Molecular Weight |

350.4 g/mol |

IUPAC Name |

[(1R,2R,7R,9R,10R,12S)-10-acetyloxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate |

InChI |

InChI=1S/C19H26O6/c1-11-5-6-18(9-22-12(2)20)15(7-11)25-16-14(24-13(3)21)8-17(18,4)19(16)10-23-19/h7,14-16H,5-6,8-10H2,1-4H3/t14-,15-,16-,17-,18-,19+/m1/s1 |

InChI Key |

IGDIDZAQDRAJRB-UPGMHYFXSA-N |

SMILES |

CC1=CC2C(CC1)(C3(CC(C(C34CO4)O2)O)C)COC(=O)C |

Isomeric SMILES |

CC1=C[C@@H]2[C@](CC1)([C@]3(C[C@H]([C@H]([C@@]34CO4)O2)OC(=O)C)C)COC(=O)C |

Canonical SMILES |

CC1=CC2C(CC1)(C3(CC(C(C34CO4)O2)OC(=O)C)C)COC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trichothec-9-ene-3,15-diol, 12,13-epoxy-, 15-acetate, (3alpha)- typically involves multiple steps, starting from simpler trichothecene precursors. The key steps include:

Epoxidation: Introduction of the epoxy group at the 12,13-position.

Hydroxylation: Addition of hydroxyl groups at the 3 and 15 positions.

Acetylation: Acetylation of the hydroxyl group at the 15 position to form the acetate ester.

Industrial Production Methods

Industrial production of trichothec-9-ene-3,15-diol, 12,13-epoxy-, 15-acetate, (3alpha)- is less common due to its complex structure and the need for stringent control over reaction conditions. it can be produced in laboratory settings using advanced organic synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.

Reduction: Reduction reactions can target the epoxy group, converting it to a diol.

Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, each with distinct chemical and biological properties.

Scientific Research Applications

3-Desacetylcalonectrin has several scientific research applications:

Chemistry: Used as a model compound to study the reactivity of trichothecenes and their derivatives.

Biology: Investigated for its effects on cellular processes, including protein synthesis inhibition and apoptosis induction.

Medicine: Studied for its potential therapeutic applications, particularly in cancer research, due to its cytotoxic properties.

Industry: Explored for its use in developing antifungal agents and pesticides.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of protein synthesis. It binds to the ribosome and interferes with the elongation step of translation, leading to the accumulation of incomplete polypeptides and subsequent cell death. The molecular targets include the ribosomal peptidyl transferase center and associated elongation factors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key properties of 3-desacetylcalonectrin and related trichothecenes, based on inferred structural relationships and available evidence:

Key Differences:

Acetylated derivatives like 3-ADON exhibit higher stability in analytical matrices, making them preferred standards for toxin detection .

Toxicity Profile :

- Acetylated trichothecenes (e.g., 3-ADON) are often more toxic than their deacetylated counterparts due to enhanced membrane permeability .

- Deacetylation (as in this compound) may represent a detoxification mechanism in plants or animals.

Analytical Applications :

- 3-ADON is explicitly cited as a certified reference material for toxin analysis, requiring stringent documentation for research use .

- This compound’s lack of a CAS RN in the evidence suggests it is less commonly standardized, possibly due to lower prevalence or relevance in food safety testing.

Research Findings and Implications

- Biosynthetic Context : this compound likely serves as an intermediate in the conversion of calonectrin to simpler trichothecenes, with enzymatic deacetylation modulating toxicity .

- Detection Challenges : Unlike 3-ADON, which is routinely analyzed via HPLC or LC-MS, this compound may require specialized methods due to its polar, deacetylated structure.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.